molecular formula C23H23O2P B044744 (Carbethoxyethylidene)triphenylphosphorane CAS No. 5717-37-3

(Carbethoxyethylidene)triphenylphosphorane

Cat. No. B044744
CAS RN: 5717-37-3
M. Wt: 362.4 g/mol
InChI Key: KZENFXVDPUMQOE-UHFFFAOYSA-N
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Description

(Carbethoxyethylidene)triphenylphosphorane, also known as Ethyl 2-(triphenylphosphoranylidene)propionate, is an organophosphorus compound . It is a white solid that is soluble in organic solvents . This compound is a Wittig reagent, which is used to replace oxygen centers in ketones and aldehydes with CHCO2Et .


Synthesis Analysis

The synthesis of (Carbethoxyethylidene)triphenylphosphorane involves the reaction of triphenylphosphine and 2-ethyl bromide in toluene and water at 80°C for 12 hours . After the reaction, the mixture is cooled to 50°C, and a 10% sodium hydroxide solution is added to adjust the pH to 8.0-8.5 . The resulting product is then filtered and dried at 50°C to obtain the solid product .


Molecular Structure Analysis

The molecular formula of (Carbethoxyethylidene)triphenylphosphorane is C23H23O2P . Its molecular weight is 362.40 g/mol .


Chemical Reactions Analysis

(Carbethoxyethylidene)triphenylphosphorane is a Horner-Wittig reagent generally used in the Horner−Wadsworth−Emmons (HWE) reaction . It is used as a reagent in the total synthesis of compounds such as (−)-oseltamivir, (+)-nakadomarin A, and (−)-dictyostatin .


Physical And Chemical Properties Analysis

The physical and chemical properties of (Carbethoxyethylidene)triphenylphosphorane include a density of 1.1±0.1 g/cm3, a boiling point of 497.2±28.0 °C at 760 mmHg, and a flash point of 267.6±44.3 °C . It has a molar refractivity of 107.3±0.4 cm3, a polar surface area of 36 Å2, and a molar volume of 316.4±5.0 cm3 .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding dust formation, and using only under a chemical fume hood .

properties

IUPAC Name

ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZENFXVDPUMQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20205818
Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Molecular Weight

362.4 g/mol
Source PubChem
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Product Name

Ethyl 2-(triphenylphosphoranylidene)propionate

CAS RN

5717-37-3
Record name (Carbethoxyethylidene)triphenylphosphorane
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Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Record name Ethyl 2-(triphenylphosphoranylidene)propionate
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Synthesis routes and methods

Procedure details

1.6 Kg (6.10 mol) triphenyl phosphine was dissolved in 10 L ethyl acetate and 1.0 Kg of ethyl 2-bromopropionate was added into the above solution. The reaction mixture was stirred at room temperature for 2 days. White solid was filtered off and the precipitate was washed with ethyl acetate. The resulting compound was dissolved in methanol and treated with saturated aqueous potassium carbonate. After stirring for 2 h, the yellow solid was filtered off and washed with water to give 1.5 Kg (75%) of desired product.
Quantity
1.6 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Carbethoxyethylidene)triphenylphosphorane
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(Carbethoxyethylidene)triphenylphosphorane
Reactant of Route 3
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(Carbethoxyethylidene)triphenylphosphorane

Q & A

Q1: What is the primary reaction (Carbethoxyethylidene)triphenylphosphorane is known for, and how is it demonstrated in the provided research?

A: (Carbethoxyethylidene)triphenylphosphorane is a phosphorus ylide, a class of compounds widely recognized for their participation in the Wittig reaction. [, ] This reaction facilitates the formation of alkenes from aldehydes or ketones, offering a versatile approach to constructing carbon-carbon double bonds.

  • Paper 1 focuses on synthesizing the ABC tricyclic fragment of pectenotoxin-7. Here, (Carbethoxyethylidene)triphenylphosphorane reacts with an aldehyde (AB spiroacetal aldehyde 9) to yield the desired (E)-olefin, crucial for subsequent transformations leading to the final tricyclic structure. []
  • Paper 2 describes a more general application. (Carbethoxyethylidene)triphenylphosphorane reacts with 3-phenylpropanal, showcasing its broader utility in constructing diverse α,β-unsaturated esters. []

Q2: Can you elaborate on the stereochemical outcome of the reactions involving (Carbethoxyethylidene)triphenylphosphorane in these studies?

A2: A notable aspect of the Wittig reaction, and consequently the reactions involving (Carbethoxyethylidene)triphenylphosphorane, is its ability to control the alkene geometry in the product.

  • Paper 1 emphasizes obtaining the (E)-olefin as the desired product. While the paper does not delve into the specific factors influencing the stereoselectivity, it highlights the successful achievement of the desired (E)-isomer. []
  • Paper 2 does not explicitly mention the stereochemical outcome of the reaction with 3-phenylpropanal. Further investigation might be needed to ascertain the specific isomer(s) formed and the factors influencing the selectivity in this case. []

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